Futoquinol

Vue d'ensemble

Description

Futoquinol is a monoterpenoid and a natural product found in Piper wightii, Piper argyrophyllum, and other organisms . It is a compound extracted from Piper kadsura that has a nerve cell protection effect .

Synthesis Analysis

This compound was isolated from the petroleum ether extract of Piper kadsura. The enantiomers were isolated by chiral supercritical fluid chromatography, and their structure and absolute configurations were elucidated by NMR and circular dichroism analysis .

Molecular Structure Analysis

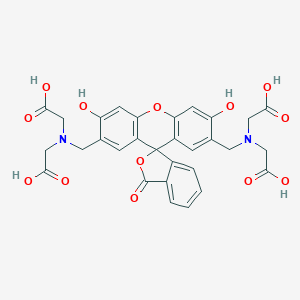

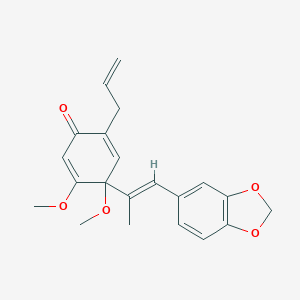

This compound has a molecular formula of C21H22O5 and an average mass of 354.396 Da . The structure has been determined by means of 100 Mc NMR and chemical data of this compound and its derivatives obtained by dienone-phenol rearrangement .

Chemical Reactions Analysis

This compound was isolated as a pair of enantiomers by chiral supercritical fluid chromatography. Their absolute configurations were elucidated by circular dichroism (CD) analysis .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 354.4 g/mol. It is a white amorphous powder .

Applications De Recherche Scientifique

Traitement de la maladie d’Alzheimer

Le futoquinol (Fut) est un composé extrait du Piper kadsura qui a un effet de protection des cellules nerveuses . Il a été constaté qu’il avait des effets protecteurs dans la maladie d’Alzheimer (MA). Fut améliore la mémoire et la capacité d’apprentissage des souris Aβ25–35 et réduit les dommages neuronaux ainsi que le dépôt des protéines Aβ et Tau .

Réduction des dommages mitochondriaux

Fut a démontré qu’il réduisait les dommages mitochondriaux chez les souris Aβ25–35 . Ceci est important car les dommages mitochondriaux sont une caractéristique commune de nombreuses maladies neurodégénératives, y compris la maladie d’Alzheimer.

Réduction du stress oxydant

Fut réduit les niveaux de stress oxydant chez les souris Aβ25–35 . Le stress oxydant est un facteur majeur dans la progression de diverses maladies, y compris les maladies neurodégénératives et le cancer.

Inhibition de l’apoptose

Fut a été constaté pour réduire les niveaux d’apoptose chez les souris Aβ25–35 . L’apoptose, ou mort cellulaire programmée, est un processus qui peut être nocif s’il se produit en excès, comme dans le cas des maladies neurodégénératives.

Réduction de l’inflammation

Fut réduit considérablement les niveaux de facteurs inflammatoires chez les souris Aβ25–35 . L’inflammation chronique est associée à de nombreuses maladies, y compris les maladies cardiaques, le cancer et la maladie d’Alzheimer.

Régulation du microbiote intestinal

Fut a été constaté pour réguler la composition du microbiote intestinal chez les souris Aβ25–35 . Le microbiote intestinal joue un rôle crucial dans la santé et la maladie, y compris la santé mentale et les maladies neurodégénératives.

Inhibition de l’activation de p38MAPK

Fut inhibe significativement l’expression des protéines HK II et p-p38MAPK . La voie p38MAPK est impliquée dans les réponses cellulaires au stress et à l’inflammation, et sa dysrégulation est impliquée dans diverses maladies, y compris le cancer et les maladies neurodégénératives.

Activité anti-inflammatoire

Le this compound a montré une inhibition modérée de la production d’oxyde nitrique à faible concentration . L’oxyde nitrique est une molécule de signalisation qui joue un rôle clé dans l’inflammation et les réponses immunitaires.

Mécanisme D'action

Futoquinol is a compound extracted from Piper kadsura, a vine-like medicinal plant found mainly in the Fujian, Zhejiang, and Guangdong Provinces . It has been shown to have a nerve cell protection effect .

Target of Action

The primary target of this compound is the p38 Mitogen-Activated Protein Kinase (p38MAPK) pathway . This pathway plays a crucial role in cellular responses to stress and inflammation, and its activation has been linked to neurodegenerative diseases like Alzheimer’s disease .

Mode of Action

This compound interacts with its targets by inhibiting the activation of p38MAPK . This inhibition results in a reduction of oxidative stress, apoptosis, and inflammatory factors, thereby improving memory impairment in mice induced by Aβ25–35 .

Biochemical Pathways

This compound affects the glycolysis pathway, a critical biochemical pathway for energy production in cells . By inhibiting the activation of p38MAPK through the glycolysis pathway, this compound reduces oxidative stress, apoptosis, and inflammatory factors .

Pharmacokinetics

It has been quantified in the hippocampus of mice brain using the uplc-ms/ms method . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound has been shown to improve the memory and learning ability of Aβ25–35 mice, reduce neuronal damage, and decrease the deposition of Aβ and Tau proteins . Moreover, it reduces mitochondrial damage, the levels of oxidative stress, apoptosis, and inflammatory factors . This compound significantly inhibits the expression of HK II and p-p38MAPK proteins .

Action Environment

The action of this compound can be influenced by environmental factors such as glucose concentration. In vitro experiments showed that p38MAPK was activated and this compound action was inhibited after adding 10 mM glucose . This suggests that the efficacy and stability of this compound can be affected by the glucose levels in the environment.

Safety and Hazards

When handling Futoquinol, it is recommended to ensure adequate ventilation and use personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing. In case of contact with eyes or skin, flush with plenty of water. If ingested or inhaled, seek medical attention .

Analyse Biochimique

Biochemical Properties

Futoquinol is a neolignan, a type of secondary metabolite

Cellular Effects

This compound has been found to have a protective effect on nerve cells . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It’s likely that this compound interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Propriétés

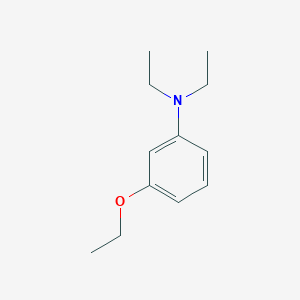

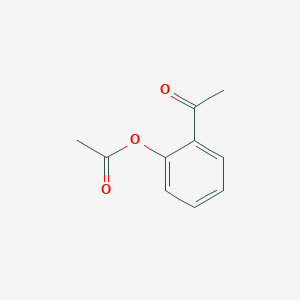

IUPAC Name |

4-[(E)-1-(1,3-benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-12H,1,6,13H2,2-4H3/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZTYYBGNNXAOI-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC2=C(C=C1)OCO2)/C3(C=C(C(=O)C=C3OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001110595 | |

| Record name | 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28178-92-9 | |

| Record name | 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28178-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Futoquinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028178929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of Futoquinol?

A1: this compound has demonstrated several interesting biological activities in preclinical studies. For instance, research suggests that this compound may improve memory impairment induced by the amyloid-beta peptide (Aβ25-35) in mice. [] This effect is attributed to the inhibition of p38 mitogen-activated protein kinase (p38MAPK) activation through the glycolysis pathway and regulation of gut microbiota composition. [] Additionally, this compound has shown anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) in human polymorphonuclear neutrophils. [] Notably, this compound also exhibits anti-viral activity against the hepatitis B virus (HBV). [, ]

Q2: What is the chemical structure of this compound?

A2: this compound is a quinol-ether compound first isolated from the plant Piper futokadzura. [, ] While its exact molecular formula and weight are not specified in the provided abstracts, its structure has been elucidated using techniques like nuclear magnetic resonance (NMR) spectroscopy and by studying chemical transformations like the dienone-phenol rearrangement of this compound and its derivatives. [, ]

Q3: How does this compound interact with p38MAPK and what are the downstream effects?

A3: While the precise binding mechanism of this compound to p38MAPK is not fully elucidated in the provided abstracts, studies suggest that this compound might indirectly inhibit p38MAPK activation by influencing the glycolysis pathway. [] This inhibition appears to reduce oxidative stress, apoptosis, and the production of inflammatory factors, ultimately contributing to its neuroprotective effects against Aβ25-35-induced memory impairment in mice. []

Q4: Are there any other compounds isolated from Piper species that share similar biological activities with this compound?

A4: Yes, several other compounds isolated from Piper species, particularly Piper kadsura, demonstrate comparable biological activities to this compound. These include:

- (-)-Galbelgin: Similar to this compound, (-)-Galbelgin displays potent anti-HBV activity by suppressing HBV surface and e antigen production in vitro. [, ] It also exhibits anti-platelet activating factor properties. [, ]

- Meso-galgravin: This compound shows a similar anti-HBV effect profile to this compound and (-)-Galbelgin. [, ] It is also recognized for its anti-platelet activating factor activity. [, ]

- Piperlactam S: While this compound exhibits immunosuppressive effects by inhibiting human mononuclear cell proliferation and interferon-gamma production, it also displays significant cytotoxicity at higher concentrations. [, , ]

Q5: Are there any known methods for the isolation and purification of this compound?

A7: Yes, researchers have developed strategies for the preparative-scale isolation of this compound from its natural source, Piper futokadzura, using high-performance liquid chromatography (HPLC). [] This technique enables the efficient separation and purification of this compound from other plant compounds.

Q6: Have there been attempts to synthesize this compound?

A8: Yes, total syntheses of this compound and its isomers, including isodihydrothis compound A, isothis compound A, and isothis compound B, have been achieved. [, ] These synthetic routes provide alternative avenues for obtaining this compound for research purposes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.